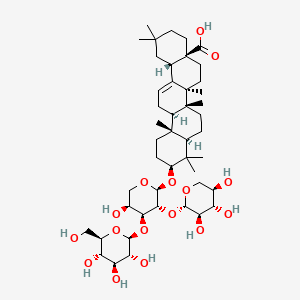
Elatoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elatoside E is a triterpenoid.
This compound is a natural product found in Aralia elata and Aralia decaisneana with data available.
Scientific Research Applications
Cardioprotective Properties
Elatoside C, a related compound to Elatoside E, demonstrates significant protective effects against cardiac injury during ischemia/reperfusion (I/R) in rat hearts. It mitigates oxidative stress, mitochondrial dysfunction, and calcium handling abnormalities during I/R. This protection is partially attributed to the activation of reperfusion injury salvage kinase (RISK) and survivor activating factor enhancement (SAFE) pathways, suggesting potential applications in cardiac therapeutics (Wang et al., 2015).
Anti-Inflammatory and Antimicrobial Activities
A study on Epimedium elatum, containing Elatoside A and B, shows that these compounds exhibit antimicrobial activity and interact with PPAR-γ, a receptor involved in metabolic regulation. This suggests potential uses in treating microbial infections and metabolic disorders (Tantry et al., 2012).
Anti-Inflammatory Compound Isolation
Elatoside F, another compound related to this compound, has been isolated from Aralia elata and demonstrates in vitro anti-inflammatory activity by inhibiting nitric oxide production and nuclear factor κB activation. This suggests its potential as an anti-inflammatory agent (Lee et al., 2009).
Endoplasmic Reticulum Stress Reduction
Elatoside C also shows protective effects against hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes. It reduces endoplasmic reticulum stress-associated apoptosis markers and maintains mitochondrial membrane potential. This indicates potential applications in reducing cellular stress and apoptosis (Wang et al., 2014).
Oxidative Injury Protection in Endothelial Cells
Elatoside C also shows protective effects against oxidative injury induced by oxidized low-density lipoprotein in human umbilical vein endothelial cells. It enhances autophagy and upregulates FoxO1 expression, suggesting potential in atherosclerosis treatment (Luo et al., 2017).
properties
Molecular Formula |
C46H74O16 |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24+,25-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,43-,44+,45+,46-/m0/s1 |
InChI Key |
QISCHUABGXFSHX-VGYFPVPDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
synonyms |
elatoside E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



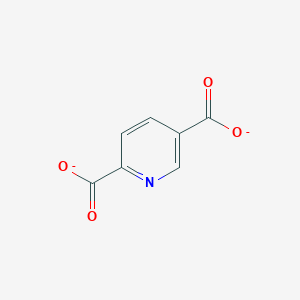

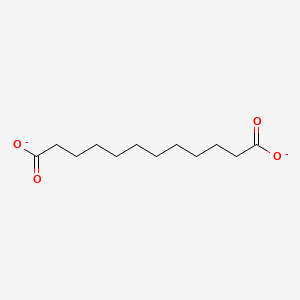
![3-[7-(3,4-dimethoxyphenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1236621.png)
![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
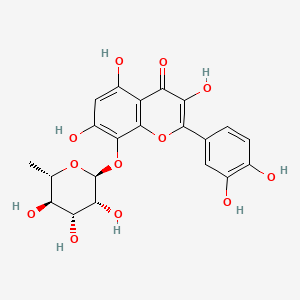

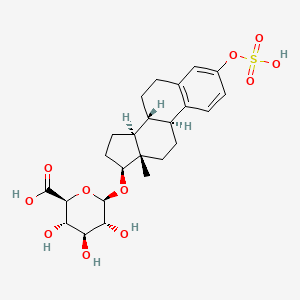
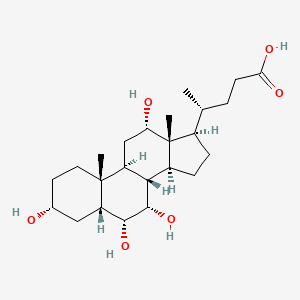
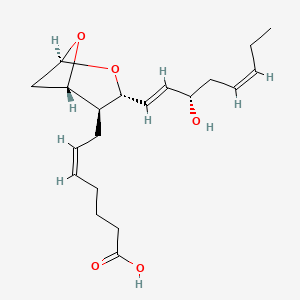
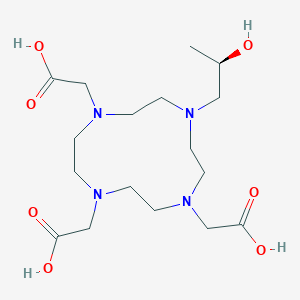
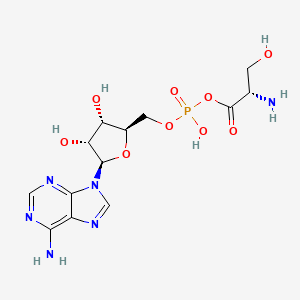
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)